2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
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Description
2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a useful research compound. Its molecular formula is C15H28N2O2 and its molecular weight is 268.401. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Properties
- New Synthetic Approaches : A study by Holzgrabe and Heller (2003) discusses a new synthetic route for compounds with affinity to muscarinic M2 receptors, showcasing methodologies that could potentially apply to synthesizing related compounds including "2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide" (Holzgrabe & Heller, 2003). This process involves divergent synthesis starting from pipecolic acid, phthalic anhydride, and 3-amino-2-chloropyridine, highlighting a versatile and efficient method for modifying piperidine rings and other core structures.
Binding Affinity and Receptor Interaction
- Selective Binding and Activity : Research conducted by Berardi et al. (2005) on the methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives explores selective binding and activity at the sigma(1) receptor. The study provides insights into how structural modifications, such as those found in "this compound," affect receptor affinity and selectivity (Berardi et al., 2005).
Molecular Structure and Analysis
- Crystallography and Theoretical Calculations : Investigations into the crystal structure and theoretical calculations of similar compounds provide a foundational understanding of molecular interactions and properties. For example, the work by Jimeno et al. (2003) on fentanyl analogues offers detailed insights into the structural characteristics that may be relevant to understanding the molecular behavior of "this compound" (Jimeno et al., 2003).
Applications in Material Science
- Polymer Chemistry : Liaw et al. (2006) discuss the synthesis and properties of fluorinated polyamides and polyimides based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. This research could provide insights into the potential applications of "this compound" in developing new materials with unique properties, such as enhanced solubility or lower dielectric constants (Liaw et al., 2006).
Properties
IUPAC Name |
2,2-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)14(18)16-10-12-4-7-17(8-5-12)13-6-9-19-11-13/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOXXWGSHAZSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.